

An In-depth Technical Guide to 5-ethyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-ethyl-1H-pyrazole-3-carboxylic Acid

Cat. No.: B1587528

[Get Quote](#)

Prepared by: A Senior Application Scientist

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.^[1] First isolated in 1883, compounds bearing this moiety have demonstrated a vast range of biological activities, leading to their successful commercialization in various fields.^[2] In the pharmaceutical arena, pyrazole derivatives are integral to blockbuster drugs such as the anti-inflammatory agent celecoxib and the antipsychotic CDPPB.^[3] Their therapeutic versatility stems from the unique electronic properties of the pyrazole ring: it can act as a bioisostere for other aromatic rings, enhancing properties like lipophilicity and solubility, while also serving as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.^[3] This guide focuses on a specific, valuable derivative: **5-ethyl-1H-pyrazole-3-carboxylic acid**, a key building block for the synthesis of advanced functional molecules.

Physicochemical Properties of 5-ethyl-1H-pyrazole-3-carboxylic acid

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development. **5-ethyl-1H-pyrazole-3-carboxylic acid** is a white to

off-white solid at room temperature. Its core characteristics are summarized below.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₈ N ₂ O ₂	[1] [4]
Molecular Weight	140.14 g/mol	[1] [4]
CAS Number	4027-59-2	[5]
Melting Point	189-192.5 °C	
Boiling Point	385.5 °C at 760 mmHg	
Flash Point	186.9 °C	
Vapor Pressure	1.24E-06 mmHg at 25°C	

Synthesis and Mechanism

The synthesis of 5-substituted-1H-pyrazole-3-carboxylic acids is a well-established process in organic chemistry, typically involving a Claisen condensation followed by a cyclization reaction with hydrazine. The following protocol is a validated, field-proven method adapted from established literature for analogous compounds.[\[3\]](#)

Causality of Experimental Choices:

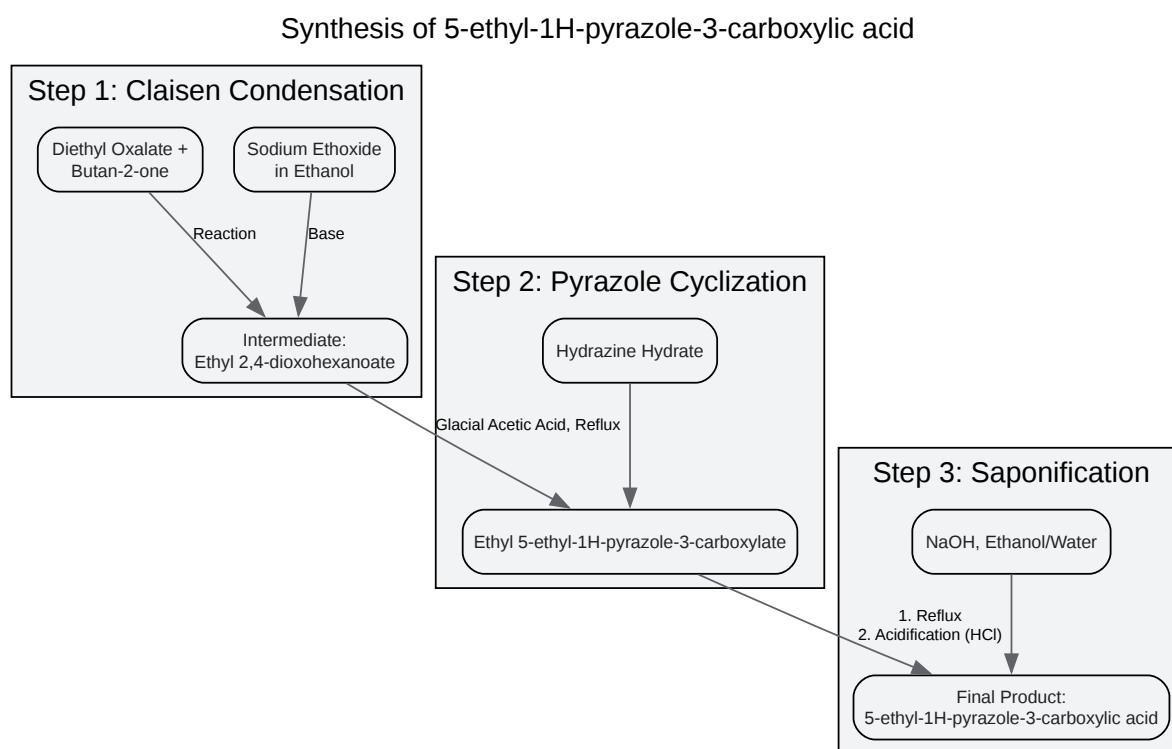
The choice of a Claisen condensation between an oxalate ester and a ketone is a classic and highly efficient method for generating the requisite 1,3-dicarbonyl intermediate. Sodium ethoxide is used as the base to deprotonate the α -carbon of the ketone, initiating the condensation. The subsequent cyclization with hydrazine hydrate is a definitive reaction for pyrazole synthesis. The use of glacial acetic acid as a solvent and catalyst facilitates the condensation and subsequent dehydration to form the aromatic pyrazole ring. The final step, saponification, uses a strong base like sodium hydroxide to hydrolyze the ethyl ester to the desired carboxylic acid.

Experimental Protocol: Synthesis of 5-ethyl-1H-pyrazole-3-carboxylic acid

Step 1: Synthesis of Ethyl 2,4-dioxohexanoate

- To a solution of sodium ethoxide (prepared by dissolving 2.3 g, 100 mmol of sodium in 50 mL of absolute ethanol), add a mixture of diethyl oxalate (14.6 g, 100 mmol) and butan-2-one (7.2 g, 100 mmol) dropwise at 0-5 °C with stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Pour the reaction mixture into ice-cold water (200 mL) and acidify with dilute HCl to pH 4-5.
- Extract the product with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, ethyl 2,4-dioxohexanoate.

Step 2: Synthesis of Ethyl 5-ethyl-1H-pyrazole-3-carboxylate


- Dissolve the crude ethyl 2,4-dioxohexanoate (17.2 g, 100 mmol) in 100 mL of glacial acetic acid.
- Add hydrazine hydrate (5.0 g, 100 mmol) dropwise to the solution with stirring.
- Reflux the reaction mixture for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the mixture and pour it into 500 mL of ice-cold water.
- Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to obtain pure ethyl 5-ethyl-1H-pyrazole-3-carboxylate.

Step 3: Saponification to **5-ethyl-1H-pyrazole-3-carboxylic acid**

- Suspend ethyl 5-ethyl-1H-pyrazole-3-carboxylate (16.8 g, 100 mmol) in 100 mL of ethanol.
- Add a solution of sodium hydroxide (8.0 g, 200 mmol) in 50 mL of water.

- Reflux the mixture for 2 hours until the ester is completely hydrolyzed (monitored by TLC).
- Cool the reaction mixture and remove the ethanol under reduced pressure.
- Dilute the aqueous residue with 100 mL of water and acidify to pH 2-3 with concentrated HCl.
- Collect the resulting white precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield **5-ethyl-1H-pyrazole-3-carboxylic acid**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-ethyl-1H-pyrazole-3-carboxylic acid**.

Spectroscopic Characterization

While a dedicated experimental spectrum for **5-ethyl-1H-pyrazole-3-carboxylic acid** is not publicly available, its spectral characteristics can be reliably predicted based on its structure and data from closely related analogs.^{[6][7][8]}

- ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum (in DMSO-d₆) is expected to show a very broad singlet for the carboxylic acid proton (–COOH) significantly downfield, typically around 12-13 ppm.^[8] The pyrazole N-H proton would also appear as a broad singlet. The pyrazole ring C4-H will present as a sharp singlet around 6.5-7.0 ppm. The ethyl group at the C5 position will exhibit a quartet for the methylene protons (–CH₂) around 2.6-2.8 ppm and a triplet for the methyl protons (–CH₃) around 1.2-1.4 ppm.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carboxyl carbon (–COOH) is expected to resonate in the 160-165 ppm region. The pyrazole ring carbons (C3, C4, and C5) will appear in the aromatic region, typically between 105 and 150 ppm. The ethyl group carbons will be found upfield, with the –CH₂ carbon around 20-25 ppm and the –CH₃ carbon around 10-15 ppm.
- IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a very broad O–H stretching band from the carboxylic acid, appearing between 2500 and 3300 cm^{−1}.^[8] A strong, sharp absorption for the carbonyl C=O stretch will be present around 1710-1760 cm^{−1}.^[8] C–H stretches from the ethyl group and the pyrazole ring will be observed around 2900-3100 cm^{−1}, and C=C/C=N stretching vibrations from the pyrazole ring will be visible in the 1400-1600 cm^{−1} region.
- Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z = 140. A prominent fragment would likely correspond to the loss of the carboxyl group (–COOH, 45 Da), resulting in a peak at m/z = 95.

Applications in Research and Development

The pyrazole carboxylic acid scaffold is a cornerstone in the development of new bioactive compounds. While specific applications for **5-ethyl-1H-pyrazole-3-carboxylic acid** are often proprietary, its structural motifs are found in molecules with significant biological activity.

- Agrochemicals: The methylated analog, 1-methyl-3-ethyl-5-pyrazole carboxylic acid, is a key intermediate in the synthesis of modern pesticides and acaricides like Tebufenpyrad and Tolfenpyrad.[9][10] The core structure is crucial for the molecule's insecticidal activity. Therefore, **5-ethyl-1H-pyrazole-3-carboxylic acid** is a valuable precursor for creating new agrochemical candidates.
- Pharmaceuticals: Pyrazole derivatives are well-documented as potent anti-inflammatory, antibacterial, and antimitotic agents.[11][12] The carboxylic acid functionality provides a handle for further chemical modification, such as amide bond formation, to create libraries of compounds for drug screening. Specifically, compounds with this scaffold have been investigated as inhibitors of key enzymes and receptors in various disease pathways.[10]
- Material Science: As a bifunctional molecule with a stable heterocyclic ring and a reactive carboxylic acid group, it can be used as a building block or ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **5-ethyl-1H-pyrazole-3-carboxylic acid** is essential for ensuring laboratory safety. The primary hazards associated with analogous compounds are skin and eye irritation.[7]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
- Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.
- First Aid:
 - Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
 - Skin: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

5-ethyl-1H-pyrazole-3-carboxylic acid is more than just a chemical compound; it is a versatile and valuable building block with significant potential in diverse scientific fields. Its robust synthesis, combined with the proven biological activity of the pyrazole scaffold, makes it a molecule of high interest for researchers in drug discovery, agrochemical development, and material science. This guide provides the core technical information necessary to handle, synthesize, and utilize this compound effectively and safely in a research setting.

References

- Wikipedia. C6H8N2O2. [\[Link\]](#)
- PubChem. 1,5-Dimethyl-2,4(1H,3H)-pyrimidinedione. [\[Link\]](#)
- NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [\[Link\]](#)
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. *Mini-Reviews in Organic Chemistry*, 18(1), 93-109.
- ChemBK.
- PubChem. 1,3-Dimethyluracil. [\[Link\]](#)
- Cherry, C., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. *Bioorganic & Medicinal Chemistry*, 23(15), 4875-4883.
- ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. *Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry*, 17(1). [\[Link\]](#)
- Google Patents.
- PubChem.
- PubChem. 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester. [\[Link\]](#)
- NIST. Mass Spectrum of 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [\[Link\]](#)
- PubChem.

- ResearchGate. (2008). New Synthesis and Reactions of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. *Journal of Heterocyclic Chemistry*, 45(4), 1021-1026. [\[Link\]](#)
- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- PrepChem.com. Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. [\[Link\]](#)
- Semantic Scholar. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. *Molecules*, 26(12), 3683. [\[Link\]](#)
- PubChem. 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester. [\[Link\]](#)
- SpectraBase. 5-Nitro-3-pyrazolecarboxylic acid [1H NMR]. [\[Link\]](#)
- Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
- NIST. IR Spectrum of 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [\[Link\]](#)
- PubChem. 3-Acetyl-pyrimidine. [\[Link\]](#)
- Google Patents.
- Arkat USA. (2005). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. *ARKIVOC*, 2005(vii), 91-101. [\[Link\]](#)
- Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. *Journal of Pharmacy & BioAllied Sciences*, 5(3), 168-176. [\[Link\]](#)
- Al-wsabie, A., et al. (2023). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. *Arabian Journal of Chemistry*, 16(12), 105342. [\[Link\]](#)
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [\[Link\]](#)
- Mol-Instincts. Pyrazoles database - synthesis, physical properties. [\[Link\]](#)
- NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. C6H8N2O2 - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]

- 4. 1,5-Dimethyl-2,4(1H,3H)-pyrimidinedione | C6H8N2O2 | CID 95961 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. chiralen.com [chiralen.com]
- 6. Secure Verification [cherry.chem.bg.ac.rs]
- 7. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR spectrum [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An *ⁱin vitro* and *ⁱin silico* approach - Arabian Journal of Chemistry [arabjchem.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-ethyl-1H-pyrazole-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587528#5-ethyl-1h-pyrazole-3-carboxylic-acid-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com